
Ramoplanin A2
説明
ラモプラニン A2 は、細菌であるアクチノプレーネス属 ATCC 33076 から得られるグリコリポデプシペプチド系抗生物質です。 メチシリン耐性黄色ブドウ球菌やバンコマイシン耐性腸球菌を含むグラム陽性菌に対して効果を発揮します 。 ラモプラニン A2 は現在、クロストリジウム・ディフィシル関連疾患の治療薬として、第 III 相臨床試験中です .
準備方法
合成経路および反応条件: ラモプラニン A2 の合成には、Hpg3-Phe9 サブユニット、デプシペプチドサブユニット、Orn10-Gly14 サブユニットなど、いくつかのサブユニットの調製が含まれます 。 一般的な合成には、残基 3-9(ヘプタペプチド 15)、ペンタデプシペプチド 26(残基 1、2、および 15–17)、およびペンタペプチド 34(残基 10–14)の調製が含まれ、それに続く結合と環化によって、化合物の 49 員環アグリコンコアが生成されます .
工業生産方法: ラモプラニン A2 の工業生産は、一般的にアクチノプレーネス属 ATCC 33076 の発酵に続いて、抽出と精製プロセスを行います 。 遺伝子工学技術も、抗菌活性を強化したラモプラニンの類似体を生産するために用いられています .
化学反応の分析
反応の種類: ラモプラニン A2 は、酸化、還元、置換など、さまざまな化学反応を起こします .
一般的な試薬と条件: これらの反応で用いられる一般的な試薬には、酸化剤、還元剤、求核剤が含まれます 。 特定の条件は、目的の反応と関与する官能基によって異なります。
科学的研究の応用
ラモプラニン A2 は、次のものを含む、いくつかの科学研究における応用があります。
作用機序
ラモプラニン A2 は、細胞壁生合成を阻害することで殺菌効果を発揮します 。 それは、細胞内グリコシルトランスフェラーゼ(MurG)およびペプチドグリカンアセンブリシステムの他のステップを阻止し、脂質中間体 I と II に特異的に結合して隔離します 。 この阻害は、脂質中間体 I から脂質中間体 II への変換を阻止し、ペプチドグリカン生産における重要なステップとなります .
類似化合物:
バンコマイシン: 細胞壁生合成を阻害しますが、細胞壁前駆体の D-Ala–D-Ala 配列に結合する別のグリコペプチド系抗生物質です.
テイコプラニン: バンコマイシンと同様に、D-Ala–D-Ala 配列を標的にします.
エンデュラシジン: 作用機序が似ていますが、構造的特徴が異なるリポグリコデプシペプチドです.
独自性: ラモプラニン A2 は、脂質中間体 I と II に結合する能力が独自であり、バンコマイシン耐性菌に対して効果を発揮します 。 49 員環アグリコンコアを含むその構造も、他の抗生物質とは異なります .
類似化合物との比較
Teicoplanin: Similar to vancomycin, it also targets the D-Ala–D-Ala sequence.
Enduracidin: A lipoglycodepsipeptide with a similar mechanism of action but different structural features.
Uniqueness: Ramoplanin A2 is unique in its ability to bind lipid intermediates I and II, which makes it effective against vancomycin-resistant bacteria . Its structure, which includes a 49-membered aglycon core, also distinguishes it from other antibiotics .
生物活性
Ramoplanin A2 is a potent peptide antibiotic that has garnered significant attention due to its effectiveness against various Gram-positive bacteria, particularly those resistant to conventional antibiotics. This article delves into the biological activity of this compound, detailing its mechanism of action, efficacy against resistant strains, and relevant research findings.
This compound functions primarily by disrupting bacterial cell wall synthesis. It achieves this by sequestering Lipid II, a critical intermediate in peptidoglycan biosynthesis. This action inhibits the activity of late-stage enzymes involved in cell wall formation, specifically transglycosylases (TGases) and MurG, thereby preventing the proper assembly of the bacterial cell wall. Unlike vancomycin, which also targets cell wall synthesis but through a different mechanism, this compound shows no cross-resistance with other glycopeptides .
Efficacy Against Resistant Bacteria
This compound has demonstrated remarkable efficacy against several clinically significant pathogens:
- Vancomycin-Resistant Enterococcus (VRE) : this compound exhibits potent activity against VRE strains, maintaining a minimum inhibitory concentration (MIC) of 0.5 μg/mL .
- Methicillin-Resistant Staphylococcus aureus (MRSA) : It is effective against all known MRSA strains, making it a valuable option for treating infections caused by these resistant organisms .
- Clostridium difficile : Recent studies have shown that this compound is effective not only against vegetative cells but also against C. difficile spores in vitro and in animal models .
Clinical Trials and Preclinical Studies
- Bactericidal Activity : Research indicates that this compound exhibits rapid bactericidal effects on biofilms formed by S. aureus, which are often resistant to standard antibiotic treatments .
- Comparative Studies : An alanine scan of the this compound aglycon revealed that it is 2–10 times more active than vancomycin against a wide range of Gram-positive bacteria, including 500 strains tested .
- Resistance Profiles : Notably, since its discovery in 1984, no clinical or laboratory-generated resistance to this compound has been reported, underscoring its potential as a reliable therapeutic agent .
Table of Biological Activity
Bacterial Strain | MIC (μg/mL) | Resistance Status |
---|---|---|
Vancomycin-Resistant Enterococcus | 0.5 | Resistant |
Methicillin-Resistant Staphylococcus aureus | <0.5 | Resistant |
Clostridium difficile (vegetative) | <0.5 | Sensitive |
Clostridium difficile (spores) | <0.5 | Sensitive |
Synthesis and Stability
The total synthesis of this compound has been achieved with significant advancements in understanding its structure and stability. The compound is characterized by a complex structure comprising a 49-membered ring with 17 amino acids, including several unnatural amino acids. Its stability is crucial for maintaining antimicrobial activity; hydrolysis of the macrocyclic lactone results in an approximate 2000-fold loss in activity .
特性
IUPAC Name |
(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-7-methylocta-2,4-dienoyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H154ClN21O40/c1-54(2)17-11-9-14-22-82(153)127-77(50-81(123)152)107(166)141-93-99(101(124)160)180-117(176)92(66-33-44-78(151)72(120)49-66)140-102(161)56(5)126-105(164)75(47-55(3)4)128-83(154)51-125-108(167)87(61-23-34-67(147)35-24-61)136-111(170)86(59(8)146)134-113(172)89(65-31-42-71(43-32-65)177-119-100(97(158)95(156)80(53-143)179-119)181-118-98(159)96(157)94(155)79(52-142)178-118)135-104(163)73(20-15-45-121)129-106(165)76(48-60-18-12-10-13-19-60)131-109(168)84(57(6)144)133-114(173)90(63-27-38-69(149)39-28-63)138-115(174)91(64-29-40-70(150)41-30-64)137-110(169)85(58(7)145)132-103(162)74(21-16-46-122)130-112(171)88(139-116(93)175)62-25-36-68(148)37-26-62/h9-14,18-19,22-44,49,54-59,73-77,79-80,84-100,118-119,142-151,155-159H,15-17,20-21,45-48,50-53,121-122H2,1-8H3,(H2,123,152)(H2,124,160)(H,125,167)(H,126,164)(H,127,153)(H,128,154)(H,129,165)(H,130,171)(H,131,168)(H,132,162)(H,133,173)(H,134,172)(H,135,163)(H,136,170)(H,137,169)(H,138,174)(H,139,175)(H,140,161)(H,141,166)/b11-9+,22-14-/t56-,57+,58-,59-,73-,74-,75+,76+,77+,79-,80-,84+,85-,86-,87+,88-,89+,90-,91+,92+,93+,94-,95-,96+,97+,98+,99+,100+,118-,119+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZHFKDNSAEOJX-WIFQYKSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)C(C)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CCCN)CC6=CC=CC=C6)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)N)NC(=O)C=CC=CCC(C)C)C(=O)N)C1=CC(=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)[C@@H](C)O)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CCCN)CC6=CC=CC=C6)[C@H](C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)[C@@H](C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)[C@H](CC(=O)N)NC(=O)/C=C\C=C\CC(C)C)C(=O)N)C1=CC(=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H154ClN21O40 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2554.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81988-88-7 | |
Record name | Ramoplanin A2 (main component) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081988887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RAMOPLANIN A2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9BJ0BR28X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。